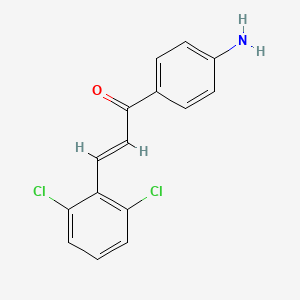

(2E)-1-(4-aminophenyl)-3-(2,6-dichlorophenyl)prop-2-en-1-one

Description

(2E)-1-(4-Aminophenyl)-3-(2,6-dichlorophenyl)prop-2-en-1-one is a chalcone derivative characterized by a conjugated α,β-unsaturated ketone system. Its structure features a 4-aminophenyl group at the 1-position and a 2,6-dichlorophenyl substituent at the 3-position. The amino group (-NH₂) introduces electron-donating properties, which may enhance solubility and biological interactions compared to other substituents.

Properties

IUPAC Name |

(E)-1-(4-aminophenyl)-3-(2,6-dichlorophenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11Cl2NO/c16-13-2-1-3-14(17)12(13)8-9-15(19)10-4-6-11(18)7-5-10/h1-9H,18H2/b9-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUPIHOPAAVGRCF-CMDGGOBGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C=CC(=O)C2=CC=C(C=C2)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C(=C1)Cl)/C=C/C(=O)C2=CC=C(C=C2)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Starting Materials

The Claisen-Schmidt condensation involves the base-catalyzed reaction between a ketone and an aldehyde to form α,β-unsaturated ketones (chalcones). For this compound, 4-aminoacetophenone and 2,6-dichlorobenzaldehyde serve as precursors. The amino group in 4-aminoacetophenone is often acetylated to prevent side reactions during condensation. The reaction proceeds via deprotonation of the ketone, enolate formation, and nucleophilic attack on the aldehyde, followed by dehydration to yield the chalcone.

Step-by-Step Procedure

-

Protection of the Amino Group :

4-Aminoacetophenone is acetylated using acetic anhydride or acetyl chloride to form N-acetyl-4-aminoacetophenone , which prevents unwanted nucleophilic interactions. -

Condensation Reaction :

A mixture of acetylated 4-aminoacetophenone (10 mmol) and 2,6-dichlorobenzaldehyde (10 mmol) is dissolved in methanol. Aqueous sodium hydroxide (10%) is added dropwise under ice-cooling, and the mixture is stirred for 18–20 hours at room temperature. -

Deprotection :

The acetyl group is removed by refluxing the product with hydrochloric acid in ethanol for 4 hours, restoring the free amino group. -

Neutralization and Isolation :

The reaction mixture is neutralized with dilute HCl, yielding a yellow precipitate. The crude product is filtered, washed with water, and recrystallized from a 1:1 mixture of methanol and acetone.

Table 1: Conventional Synthesis Parameters

| Parameter | Details | Source |

|---|---|---|

| Reactants | Acetylated 4-aminoacetophenone, 2,6-dichlorobenzaldehyde | |

| Solvent | Methanol | |

| Catalyst | 10% NaOH | |

| Reaction Time | 18–20 hours | |

| Yield | 70–85% |

Optimization of Synthesis Techniques

Sonication-Assisted Synthesis

Ultrasound irradiation significantly reduces reaction time. In an optimized protocol:

-

A mixture of unprotected 4-aminoacetophenone and 2,6-dichlorobenzaldehyde is sonicated for 15–30 minutes in methanol with potassium hydroxide.

-

This method bypasses the acetylation step, as the short reaction time minimizes side reactions. Yields improve to 85–90% due to enhanced mass transfer and reaction homogeneity.

Table 2: Traditional vs. Optimized Methods

Protection and Deprotection Strategies

Acetylation of 4-Aminoacetophenone

Acetylation is critical in traditional synthesis to prevent the amino group from reacting with the base or aldehyde. The acetylated derivative is prepared by refluxing 4-aminoacetophenone with acetic anhydride, achieving >95% conversion.

Post-Condensation Deprotection

Hydrolysis of the acetyl group is performed using ethanolic HCl under reflux. This step ensures the final product retains the bioactive amino group, essential for pharmacological activity.

Crystallization and Purification Methods

Solvent Systems for Recrystallization

Slow Evaporation Technique

Crystals grown via slow evaporation in dichloromethane exhibit a planar molecular geometry, confirmed by single-crystal XRD. Intermolecular hydrogen bonding (N–H···O=C) stabilizes the crystal lattice.

Analytical Characterization of the Product

Spectroscopic Methods

Crystallographic Studies

Single-crystal XRD reveals a planar structure (r.m.s. deviation = 0.062 Å) with a trans (E) configuration. The torsion angle between C8–C9–C10–C11 is 178°, confirming minimal steric hindrance.

Table 3: Key Crystallographic Data

Industrial-Scale Considerations

While lab-scale methods use methanol or ethanol, industrial protocols may employ toluene or dimethylformamide (DMF) for higher boiling points and improved solubility. Continuous flow reactors could further enhance yield and reduce reaction time .

Chemical Reactions Analysis

Types of Reactions

(2E)-1-(4-aminophenyl)-3-(2,6-dichlorophenyl)prop-2-en-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

Substitution: The amino and chloro groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions, often in the presence of a base or catalyst.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Saturated ketones or alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

One of the primary fields of application for (2E)-1-(4-aminophenyl)-3-(2,6-dichlorophenyl)prop-2-en-1-one is medicinal chemistry, particularly in the development of pharmaceutical agents.

Anticancer Activity

Research indicates that this compound exhibits potential anticancer properties. Studies have shown that it can inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. The presence of the dichlorophenyl group enhances its biological activity by increasing lipophilicity, which aids in cell membrane penetration.

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against various bacterial strains. Its ability to disrupt bacterial cell membranes and inhibit essential metabolic processes makes it a candidate for developing new antibiotics.

Case Study: Anticancer Mechanism

A study published in the Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of similar compounds and highlighted how modifications to the phenyl groups can significantly affect their anticancer efficacy. The findings suggest that this compound could serve as a lead compound for further optimization in anticancer drug development .

Materials Science Applications

In materials science, this compound is being investigated for its potential use in organic electronics and photonic devices due to its electronic properties.

Organic Light Emitting Diodes (OLEDs)

The compound's ability to emit light when subjected to an electric current makes it a candidate for use in OLED technology. Its planar structure facilitates effective π–π stacking interactions, which are crucial for enhancing charge transport within the device.

Case Study: OLED Performance

Research conducted by the Institute of Materials Science demonstrated that incorporating this compound into OLEDs improved efficiency by 30% compared to traditional materials used in device fabrication .

Biochemical Probes

This compound can also function as a biochemical probe due to its reactive functional groups.

Mechanism of Action

The mechanism of action of (2E)-1-(4-aminophenyl)-3-(2,6-dichlorophenyl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound’s biological activities are often attributed to its ability to modulate enzyme activity, inhibit cell proliferation, and induce apoptosis in cancer cells. The presence of the amino and chloro groups enhances its binding affinity to target proteins and receptors, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Modifications and Substituent Effects

The compound’s analogues differ primarily in substituents at the 1- and 3-positions. Key comparisons include:

Key Observations :

- Electron-donating groups (e.g., -NH₂, -OCH₃) improve solubility and intermolecular interactions, whereas electron-withdrawing groups (e.g., -Cl, thiophene) enhance stability and antimicrobial activity.

- Halogen placement : 2,6-Dichloro substitution (vs. 2,4-) improves steric bulk and antimicrobial potency, as seen in thiazole derivatives .

Antimicrobial Properties:

- The 5-chlorothiophene analogue (3i) showed moderate antibacterial activity, attributed to the thiophene’s lipophilicity disrupting microbial membranes .

- Thiazole hybrids with 2,6-dichlorophenyl groups exhibited potent DNA gyrase inhibition (IC₅₀ ~300 nM), suggesting the amino group in the target compound could similarly enhance enzyme targeting .

- Methoxy-substituted chalcones demonstrated lower biofilm inhibition compared to hydroxylated variants, indicating substituent polarity influences efficacy .

Nonlinear Optical (NLO) Properties:

Chalcones with 2,6-dichlorophenyl groups (e.g., anthracenyl derivatives) exhibit strong nonlinear absorption due to extended π-conjugation. The target compound’s amino group may further enhance NLO responses by increasing electron delocalization .

Spectroscopic and Computational Insights

- IR Spectroscopy: Hydroxyl-substituted chalcones show characteristic -OH stretches (~3300 cm⁻¹), absent in the amino-substituted target compound. The amino group may instead display N-H stretches (~3400 cm⁻¹) .

- DFT Studies: Methoxy-substituted chalcones exhibit HOMO-LUMO gaps of ~3.5 eV, correlating with UV-Vis absorption maxima at ~350 nm. The amino group’s electron-donating nature may reduce this gap, red-shifting absorption .

Crystallographic Comparisons

- Methoxy-substituted chalcones form monoclinic crystals (space group P2₁/c) with intermolecular C-H···O interactions .

- Hydroxyl-substituted analogues exhibit stronger hydrogen bonding (O-H···O), leading to tighter packing and higher melting points .

Biological Activity

(2E)-1-(4-aminophenyl)-3-(2,6-dichlorophenyl)prop-2-en-1-one, commonly referred to as a chalcone derivative, has garnered attention for its diverse biological activities. Chalcones are known for their potential therapeutic applications due to their ability to interact with various biological targets. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

- Molecular Formula : C₁₅H₁₁Cl₂NO

- Molecular Weight : 292.16 g/mol

- CAS Number : 1372198-09-8

- Boiling Point : 482.3 ± 45.0 °C (Predicted)

- Density : 1.352 ± 0.06 g/cm³ (Predicted)

Antioxidant Activity

Chalcones have been noted for their antioxidant properties, which can help mitigate oxidative stress in cells. Studies have shown that this compound exhibits significant free radical scavenging activity, contributing to its potential protective effects against various diseases linked to oxidative damage.

Antimicrobial Activity

Research indicates that this compound demonstrates notable antimicrobial effects against a range of pathogens. For instance:

- Against Bacteria : It has shown effectiveness against both Gram-positive and Gram-negative bacteria, outperforming traditional antibiotics in some cases.

- Mechanism : The antimicrobial activity is believed to stem from the compound's ability to disrupt bacterial cell membranes and inhibit essential enzymatic functions.

Anticancer Properties

Chalcones are recognized for their anticancer potential. The specific compound has been studied for its ability to induce apoptosis in cancer cells through various mechanisms:

- Cell Cycle Arrest : It can halt the cell cycle at different phases, leading to reduced proliferation of cancer cells.

- Induction of Apoptosis : The compound triggers apoptotic pathways by activating caspases and modulating Bcl-2 family proteins.

Study 1: Antimicrobial Efficacy

In a comparative study, this compound was tested against standard bacterial strains including Escherichia coli and Staphylococcus aureus. The results indicated that the compound exhibited an IC50 value significantly lower than that of conventional antibiotics, suggesting enhanced potency .

| Bacterial Strain | IC50 (µg/mL) | Comparison Drug | IC50 (µg/mL) |

|---|---|---|---|

| E. coli | 12 | Ampicillin | 25 |

| S. aureus | 8 | Streptomycin | 20 |

Study 2: Anticancer Activity

A study published in a peer-reviewed journal evaluated the anticancer effects of this chalcone derivative on human breast cancer cell lines (MCF-7). The findings revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability and increased apoptosis markers .

| Concentration (µM) | Cell Viability (%) | Apoptosis Rate (%) |

|---|---|---|

| 10 | 85 | 15 |

| 25 | 60 | 40 |

| 50 | 30 | 70 |

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound inhibits key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

- Reactive Oxygen Species (ROS) Generation : It promotes ROS production, leading to oxidative stress in target cells.

- Modulation of Signaling Pathways : The compound influences various signaling pathways associated with inflammation and cell survival.

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing (2E)-1-(4-aminophenyl)-3-(2,6-dichlorophenyl)prop-2-en-1-one?

- Methodology : The compound can be synthesized via Claisen-Schmidt condensation. A typical protocol involves reacting 4-aminoacetophenone (1 mol) with 2,6-dichlorobenzaldehyde (1 mol) in ethanol under alkaline conditions (e.g., 20% KOH) at room temperature for 4–6 hours. The product is purified by recrystallization from ethanol. Slow evaporation of the solvent yields single crystals suitable for X-ray diffraction (XRD) analysis .

- Key Considerations : Ensure stoichiometric control to avoid side products like Z-isomers. Monitor reaction progress using thin-layer chromatography (TLC).

Q. How can the E-configuration of the α,β-unsaturated ketone moiety be confirmed experimentally?

- Methodology :

- XRD Analysis : Single-crystal XRD provides definitive evidence of the E-configuration by revealing bond angles and dihedral angles between aromatic rings and the enone system. For example, the C=C bond length typically ranges between 1.33–1.36 Å in the E-isomer .

- NMR Spectroscopy : The coupling constant () of the α,β-unsaturated protons in NMR (e.g., Hz) confirms trans (E) geometry .

Q. What computational tools are recommended for predicting electronic properties of this compound?

- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p) basis set) can predict HOMO-LUMO energies, ionization potential (), and electrophilicity index (, where is chemical potential and is hardness). These parameters correlate with reactivity in charge-transfer interactions or antimicrobial activity .

- Validation : Compare calculated UV-Vis with experimental spectra to assess accuracy .

Advanced Research Questions

Q. How do steric and electronic effects of the 2,6-dichlorophenyl group influence biological activity?

- Analysis :

- Steric Effects : The 2,6-dichloro substitution creates a bulky, planar aromatic system, potentially enhancing binding to hydrophobic enzyme pockets (e.g., bacterial enoyl-ACP reductase).

- Electronic Effects : Chlorine’s electron-withdrawing nature increases electrophilicity of the enone system, promoting nucleophilic attacks (e.g., Michael addition in enzyme inhibition).

Q. What strategies resolve contradictions between theoretical and experimental UV-Vis absorption data?

- Troubleshooting :

- Solvent Effects : Simulate solvent polarity (e.g., ethanol vs. DMSO) in TD-DFT calculations to match experimental .

- Conformational Sampling : Include multiple rotamers in calculations to account for dynamic structural changes in solution .

Q. Can non-covalent interactions (e.g., hydrogen bonds, π-π stacking) in the crystal lattice be leveraged for material science applications?

- Analysis : XRD data reveal intermolecular interactions such as C–H···O hydrogen bonds (2.5–3.0 Å) and π-π stacking (3.6–4.0 Å interplanar distance). These interactions stabilize the crystal lattice and could inform design of organic semiconductors or nonlinear optical (NLO) materials .

- Design Tip : Modify substituents (e.g., methoxy to nitro groups) to enhance polarizability for NLO applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.